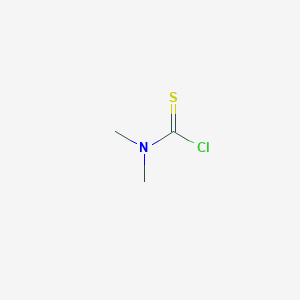

Dimethylthiocarbamoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWISQNXPLXQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066048 | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Alfa Aesar MSDS] | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16420-13-6 | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16420-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016420136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic chloride, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLTHIOCARBAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX36AS4VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Dimethylthiocarbamoyl Chloride from Tetramethylthiuram Disulfide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dimethylthiocarbamoyl chloride, a vital reagent in organic chemistry, from tetramethylthiuram disulfide. This document provides a comprehensive overview of the synthetic process, including the underlying reaction mechanism, detailed experimental protocols, and critical process parameters. The information is tailored for professionals in research, chemical development, and pharmaceutical sciences.

Introduction

This compound is a versatile organosulfur compound with the formula (CH₃)₂NC(S)Cl.[1] It serves as a crucial intermediate in a variety of chemical transformations, most notably in the Newman-Kwart rearrangement for the synthesis of arylthiols.[1][2] Its electrophilic nature allows it to be a source of the R₂NC(S)⁺ cation, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] The primary industrial and laboratory-scale production of this compound involves the chlorination of tetramethylthiuram disulfide.[1][2][4] This method is favored for its high yield and scalability.[4]

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the chlorinolysis of tetramethylthiuram disulfide. The reaction involves the cleavage of the disulfide bond by a chlorinating agent, typically elemental chlorine (Cl₂), sulfur dichloride (SCl₂), disulfur (B1233692) dichloride (S₂Cl₂), or sulfuryl chloride (SO₂Cl₂).[4] Elemental chlorine is often preferred due to the formation of minimal byproducts.[4]

The balanced chemical equation for the reaction with chlorine is as follows:

[Me₂NC(S)]₂S₂ + 3Cl₂ → 2Me₂NC(S)Cl + 2SCl₂[1]

An alternative representation of the reaction is:

(CH₃)₂NC(S)S–S(S)CN(CH₃)₂ + 2Cl₂ → 2(CH₃)₂NC(S)Cl + S₂Cl₂[4]

The mechanism involves the electrophilic attack of chlorine on the disulfide bond, leading to its cleavage and the formation of the this compound product.[4]

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on several key parameters. The following tables summarize the critical quantitative data for optimizing the reaction.

Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Remarks |

| Temperature | 40 - 60°C | Temperatures above 60°C can lead to product decomposition, while temperatures below 40°C result in slow reaction kinetics.[4] |

| Purity of Tetramethylthiuram Disulfide | ≥ 97% | High purity minimizes side reactions and ensures a final product purity of >95%.[4] |

| Molar Ratio of Chlorinating Agent | 0.95–1.2 mol per mole of tetramethylthiuram disulfide | This range accounts for potential impurities in the starting material.[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃H₆ClNS[2] |

| Molar Mass | 123.60 g·mol⁻¹[1] |

| Appearance | Yellow solid or syrup[1][2] |

| Melting Point | 39–43 °C[1] |

| Boiling Point | 90–95 °C at 0.5 mmHg[5] |

Experimental Protocols

The following protocols provide detailed methodologies for both industrial and laboratory-scale synthesis. A key feature of the industrial process is the use of molten this compound as the reaction medium, which avoids the need for external solvents.[4][6]

Industrial Scale Synthesis

This method utilizes a continuous or semi-batch process.

Procedure:

-

A reactor is initially charged with molten this compound (10–25% of the total batch size) and heated to 40–60°C.[4]

-

Tetramethylthiuram disulfide and chlorine gas are then introduced incrementally and simultaneously into the molten medium with vigorous stirring.[4]

-

The rate of addition is controlled to maintain the reaction temperature within the optimal range of 40–60°C. External cooling is applied to manage the exothermic nature of the reaction.[4][6]

-

The reaction mixture separates into two phases: an upper product layer of this compound and a lower, more viscous layer of sulfur chlorides.[5]

-

Upon completion of the additions, the crude product is purified by vacuum distillation.[6]

Laboratory Scale Synthesis

This protocol is adapted from established industrial procedures for a laboratory setting.

Materials:

-

Tetramethylthiuram disulfide (97% purity)

-

Chlorine gas

-

This compound (for initial charge)

-

Reaction vessel equipped with a mechanical stirrer, gas inlet tube, thermometer, and a cooling bath.

Procedure:

-

Charge the reaction vessel with 40 g of molten this compound and bring the temperature to 45°C.[4]

-

With continuous stirring, gradually introduce 10 g of 97% pure tetramethylthiuram disulfide.[4]

-

Simultaneously, begin bubbling 10 g of chlorine gas into the mixture over a period of 15 minutes.[4]

-

Maintain the reaction temperature between 45–55°C using a cooling bath to dissipate the heat generated by the exothermic reaction.[4]

-

Continue the alternating addition of tetramethylthiuram disulfide and chlorine in controlled portions until the desired total quantity of reactants has been added. For example, a total of 370 g of tetramethylthiuram disulfide and 110 g of chlorine can be used.[6]

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes to ensure completion.[6]

-

The product, this compound, can be isolated and purified by vacuum distillation. The product typically distills at approximately 110°C under 20 mbar pressure.[6]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the reaction pathway and a general experimental workflow for the synthesis.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from tetramethylthiuram disulfide is a robust and efficient method suitable for both industrial and laboratory applications. Careful control of reaction parameters, particularly temperature and reactant stoichiometry, is crucial for achieving high yields and purity. The use of molten product as the reaction medium offers a significant advantage by eliminating the need for additional solvents, thereby simplifying the workup and purification process. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthetic procedure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. exsyncorp.com [exsyncorp.com]

- 3. This compound 97 16420-13-6 [sigmaaldrich.com]

- 4. Buy this compound | 16420-13-6 [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride - Google Patents [patents.google.com]

The Newman-Kwart Rearrangement: A Technical Guide to the Mechanism with Dimethylthiocarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The Newman-Kwart rearrangement (NKR) is a powerful synthetic tool for the conversion of phenols to thiophenols, a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules. This intramolecular rearrangement involves the thermal 1,3-migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding the thermodynamically more stable S-aryl thiocarbamate.[1][2] This guide provides an in-depth technical overview of the Newman-Kwart rearrangement, focusing on the mechanism involving substrates derived from dimethylthiocarbamoyl chloride.

Core Mechanism

The accepted mechanism of the Newman-Kwart rearrangement is an intramolecular nucleophilic aromatic substitution (ArSN) reaction.[1][3] The reaction proceeds through a concerted, four-membered cyclic transition state, where the sulfur atom of the thiocarbamate moiety acts as the nucleophile, attacking the ipso-carbon of the aryl ring.[2][4] The driving force for this rearrangement is the formation of a more stable carbonyl (C=O) bond from a thiocarbonyl (C=S) bond, which is energetically favorable by approximately 13 kcal/mol.[1]

The reaction is unimolecular and typically follows first-order kinetics.[1][5] However, at high concentrations, some studies have suggested a mixed first/second-order reaction, although this has been debated and may be an artifact of experimental conditions such as microwave heating.[6][7]

The rearrangement is highly sensitive to the electronic nature of the aryl ring. Electron-withdrawing groups in the ortho and para positions accelerate the reaction by lowering the electron density on the aromatic ring, thus facilitating nucleophilic attack and stabilizing the negative charge that develops in the transition state.[1][8] Conversely, electron-donating groups retard the reaction.

Experimental Protocols

The overall synthetic route from a phenol (B47542) to a thiophenol via the Newman-Kwart rearrangement involves two key steps: the formation of the O-aryl N,N-dimethylthiocarbamate and the subsequent thermal rearrangement.

Synthesis of O-Aryl N,N-Dimethylthiocarbamates

The synthesis of the O-aryl N,N-dimethylthiocarbamate precursor is typically achieved by reacting a phenol with N,N-dimethylthiocarbamoyl chloride in the presence of a base.

General Procedure:

-

To a solution of the desired phenol in a suitable aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile), an appropriate base is added. For acidic phenols, a tertiary amine base like triethylamine (B128534) may suffice, while less acidic phenols may require a stronger base such as sodium hydride to facilitate deprotonation.[1][9]

-

N,N-Dimethylthiocarbamoyl chloride, dissolved in a small amount of the reaction solvent, is added dropwise to the solution of the phenoxide.[10]

-

The reaction mixture is typically stirred at room temperature or heated (e.g., to 50 °C) for a period of a few hours to ensure complete conversion.[10]

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).[10]

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude O-aryl N,N-dimethylthiocarbamate.[10]

-

Purification is often achieved by crystallization, as N,N-dimethylthiocarbamates tend to be crystalline solids.[1]

An alternative, greener synthesis avoids the use of the toxic and corrosive N,N-dimethylthiocarbamoyl chloride by employing tetramethylthiuram disulfide (TMTD) as the thiocarbamoylating agent in the presence of a base like sodium hydride.[9]

The Newman-Kwart Rearrangement

The rearrangement of the O-aryl N,N-dimethylthiocarbamate to the corresponding S-aryl isomer requires elevated temperatures.

Thermal Rearrangement (Conventional Heating):

-

The purified O-aryl N,N-dimethylthiocarbamate is dissolved in a high-boiling point, polar aprotic solvent such as diphenyl ether, o-dichlorobenzene, NMP, or dimethylacetamide (DMA).[1][3]

-

The solution is heated to temperatures typically ranging from 200 to 300 °C.[2][8] The exact temperature and reaction time depend on the electronic properties of the aryl substrate. Electron-deficient aryl groups require lower temperatures and shorter reaction times.[3]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After completion, the reaction mixture is cooled to room temperature, and the product can be isolated by standard workup procedures, often involving crystallization or column chromatography.

Microwave-Assisted Rearrangement:

Microwave heating has emerged as a valuable technique to accelerate the Newman-Kwart rearrangement, significantly reducing reaction times.[1][6]

-

A solution of the O-aryl N,N-dimethylthiocarbamate in a suitable microwave-safe solvent (e.g., NMP, DMA) is placed in a sealed microwave vial.[6][11]

-

The reaction vessel is subjected to microwave irradiation at a set temperature, which is often comparable to or slightly lower than that used in conventional heating, but for a much shorter duration.[11]

-

The reaction is rapidly heated to the target temperature, held for the specified time, and then rapidly cooled.

-

Workup and purification are performed as with the conventionally heated reaction.

Quantitative Data

The following tables summarize key quantitative data for the Newman-Kwart rearrangement of various O-aryl N,N-dimethylthiocarbamates.

Table 1: Reaction Conditions and Yields for the Thermal Newman-Kwart Rearrangement

| Aryl Substituent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitro | Diphenyl ether | 232.3 | - | - | [3] |

| 4-Nitro | o-Dichlorobenzene | 200.5 | - | - | [3] |

| Unsubstituted | Diphenyl ether | 258.2 | - | - | [3] |

| 2-Nitro | Neat | 180 | - | - | [11] |

| 4-Nitro | Water (Microwave) | 180 | 0.5 | >95 | [11] |

| 4-Methoxy | DMSO (CAN oxidant) | Room Temp | 24 | 95 (isolated) | [10] |

Table 2: Kinetic Data for the Newman-Kwart Rearrangement

| Substrate | Solvent | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Rate Constant (k) (s⁻¹) at T (°C) | Reference |

| O-(4-Nitrophenyl) N,N-dimethylthiocarbamate | Diphenyl ether | 39.5 ± 1.5 | -0.4 ± 2.5 | 8.0 x 10⁻⁵ at 232.3 | [3] |

| O-(4-Nitrophenyl) N,N-dimethylthiocarbamate | Diphenyl ether | - | - | 5.70 x 10⁻⁵ at 258.2 | [3] |

| O-(4-Nitrophenyl) N,N-dimethylthiocarbamate | o-Dichlorobenzene | - | - | 5.92 x 10⁻⁶ at 200.5 | [3] |

| 2-Nitrophenyl-O-thiocarbamate | Water | 124.0 ± 0.1 (kJ/mol) | -15.0 ± 0.3 (J/mol·K) | - | [11] |

| 4-Nitrophenyl-O-thiocarbamate | Water | 109.7 ± 0.2 (kJ/mol) | -51.6 ± 0.4 (J/mol·K) | - | [11] |

Visualizations

Caption: The mechanism of the Newman-Kwart rearrangement proceeds via a concerted, four-membered cyclic transition state.

Caption: A general experimental workflow for the synthesis of thiophenols from phenols via the Newman-Kwart rearrangement.

Recent Advances

While the thermal Newman-Kwart rearrangement is a robust and widely used reaction, the high temperatures required can be a limitation for substrates bearing sensitive functional groups. To address this, several catalytic versions of the rearrangement have been developed, enabling the reaction to proceed under milder conditions. These include methods employing palladium catalysts, photoredox catalysis, and bismuth(III) triflate, which can significantly lower the reaction temperature, in some cases to room temperature.[8][12][13] These advancements have broadened the scope and applicability of the Newman-Kwart rearrangement in modern organic synthesis.

References

- 1. Newman-Kwart Rearrangement [organic-chemistry.org]

- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 3. Insights into the kinetics and molecular mechanism of the Newman–Kwart rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The molecularity of the Newman-Kwart rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide [organic-chemistry.org]

- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 11. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]

- 12. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Use of Dimethylthiocarbamoyl Chloride in the Synthesis of Arylthiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a thiol group onto an aromatic ring is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Arylthiols are pivotal intermediates, valued for their nucleophilicity and their role in forming carbon-sulfur bonds, which are integral to the structure and activity of numerous biologically active molecules. Among the various synthetic routes to arylthiols, the use of dimethylthiocarbamoyl chloride as a precursor offers a robust and well-established methodology, primarily centered around the thermally induced Newman-Kwart rearrangement. This technical guide provides an in-depth exploration of this synthetic strategy, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Core Synthesis Pathway: From Phenols to Arylthiols

The conversion of phenols to arylthiols using this compound proceeds through a three-step sequence:

-

Formation of O-Aryl Dimethylthiocarbamate: A phenol (B47542) is first deprotonated with a suitable base and then reacted with this compound to form an O-aryl dimethylthiocarbamate intermediate.[1][2] This initial step effectively "captures" the phenolic oxygen.

-

Newman-Kwart Rearrangement: The cornerstone of this method is the thermal rearrangement of the O-aryl thiocarbamate to its isomeric S-aryl thiocarbamate.[2][3][4] This intramolecular reaction, known as the Newman-Kwart rearrangement, typically requires high temperatures, often in the range of 200-300 °C.[2] The driving force for this rearrangement is the thermodynamically favorable conversion of a C=S double bond to a more stable C=O double bond.[3]

-

Hydrolysis to the Arylthiol: The final step involves the hydrolysis of the S-aryl thiocarbamate, usually under basic conditions, to liberate the desired arylthiol.[2][3][5]

This overall transformation provides an efficient route to synthesize arylthiols from readily available phenols.[6][7]

Quantitative Data Summary

The following tables summarize the yields reported for the key steps in the synthesis of 2-naphthalenethiol (B184263) from 2-naphthol (B1666908), as a representative example of this methodology.[5]

| Reaction Step | Product | Starting Material | Yield (%) |

| Formation of O-Aryl Dimethylthiocarbamate | O-2-Naphthyl dimethylthiocarbamate | 2-Naphthol | 68-73 |

| Newman-Kwart Rearrangement and Hydrolysis | 2-Naphthalenethiol | O-2-Naphthyl dimethylthiocarbamate | 71-80 |

Experimental Protocols

The following are detailed experimental methodologies for the key transformations, adapted from established literature procedures.[5]

Synthesis of O-2-Naphthyl Dimethylthiocarbamate

Materials:

-

2-Naphthol

-

Potassium hydroxide (B78521)

-

This compound

-

Tetrahydrofuran (B95107) (dry)

-

Benzene

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Methanol (B129727) (absolute)

Procedure:

-

A solution of 21.6 g (0.150 mole) of 2-naphthol in 100 ml of water containing 8.4 g (0.15 mole) of potassium hydroxide is prepared in a 500-ml, three-necked flask equipped with a stirrer, a thermometer, and a 125-ml. addition funnel. The solution is cooled to below 10°C.

-

A solution of 24.8 g (0.201 mole) of N,N-dimethylthiocarbamoyl chloride in 40 ml of dry tetrahydrofuran is added over 20–30 minutes to the stirred solution, maintaining the temperature below 12°C.

-

After the addition is complete, the cooling bath is removed, and stirring is continued for 10 minutes.

-

The reaction mixture is made alkaline with 50 ml of 10% potassium hydroxide and extracted three times with 100-ml portions of benzene.

-

The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation to yield the crude product.

-

Crystallization from 75 ml of absolute methanol yields 23.5–25.2 g (68–73%) of O-2-naphthyl dimethylthiocarbamate as colorless crystals.

Synthesis of 2-Naphthalenethiol via Newman-Kwart Rearrangement and Hydrolysis

Materials:

-

O-2-Naphthyl dimethylthiocarbamate

-

Potassium hydroxide

-

Ethylene (B1197577) glycol

-

Ice

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

A 250-ml flask, fitted with a diffusion tube and swept with nitrogen, is charged with 23.1 g (0.100 mole) of O-2-naphthyl dimethylthiocarbamate.

-

The flask is heated at 270–275°C for 45 minutes in a salt bath.

-

After cooling, a solution of 8.4 g (0.15 mole) of potassium hydroxide in 10 ml of water and 75 ml of ethylene glycol is added to the flask.

-

The diffusion tube is replaced with a condenser, and the mixture is heated at reflux for 1 hour.

-

The cooled reaction mixture is poured onto 150 g of ice.

-

After the ice has melted, the mixture is extracted twice with 150-ml portions of chloroform, and the chloroform layers are discarded.

-

The aqueous layer is cautiously acidified with concentrated hydrochloric acid and extracted three times with 75-ml portions of chloroform.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation to yield 13–15 g of crude product.

-

Distillation yields 10.3–12.8 g (71–80%) of pure 2-naphthalenethiol.

Visualizing the Process: Diagrams and Mechanisms

To further elucidate the synthetic pathway and the core chemical transformation, the following diagrams are provided.

References

- 1. This compound | Reagent for Synthesis [benchchem.com]

- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 3. Newman-Kwart Rearrangement [organic-chemistry.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Dimethylthiocarbamoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethylthiocarbamoyl chloride (DMTCC) in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document summarizes known solubility characteristics and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a critical resource for professionals in research and development, particularly in the fields of pharmaceuticals and organic synthesis, where DMTCC is a key reagent.

Core Compound Properties

This compound (CAS No. 16420-13-6) is an organosulfur compound with the chemical formula (CH₃)₂NC(S)Cl.[1] It typically appears as a yellow solid or syrup.[1][2] DMTCC is a key reagent in various organic syntheses, including the Newman-Kwart rearrangement for the preparation of arylthiols.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆ClNS |

| Molar Mass | 123.60 g/mol |

| Appearance | Yellow solid or syrup[1][2] |

| Melting Point | 39–43 °C |

| Boiling Point | 90–95 °C at 0.5 mmHg |

| Sensitivity | Moisture sensitive[3][4] |

Solubility Profile

This compound's solubility is dictated by its molecular structure, which contains both a polar thiocarbamoyl chloride group and nonpolar methyl groups. This amphiphilic nature suggests solubility in a range of organic solvents. It is crucial to note that DMTCC is highly sensitive to moisture and reacts with water and other protic solvents.[3][4]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. The available data is summarized in Table 2.

Table 2: Quantitative Solubility of this compound

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Chloroform | Chlorinated Hydrocarbon | 100 mg/mL[5][6] | Not Specified |

Qualitative Solubility Information

Qualitative assessments indicate that this compound is soluble in several common aprotic organic solvents.

-

Soluble in:

-

Reacts with:

Predicted Solubility

Based on the principle of "like dissolves like," a predicted solubility profile for this compound can be inferred.

Caption: Predicted solubility of DMTCC based on solvent polarity.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is adapted from standard methods for solubility determination of reactive and moisture-sensitive compounds.

Principle

This method is based on the "excess solid" technique, where a surplus of the solute (DMTCC) is mixed with the solvent to create a saturated solution. After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials and Equipment

-

This compound (analytical grade)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Syringes (glass or polypropylene)

-

Volumetric flasks and pipettes

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)

-

Inert gas (e.g., nitrogen or argon) for creating an inert atmosphere

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of the Mixture:

-

Accurately weigh an excess amount of this compound (e.g., 200 mg) into a pre-weighed vial.

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a precise volume of the anhydrous organic solvent (e.g., 2 mL) to the vial.

-

Tightly cap the vial to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Immediately pass the supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Sample Dilution:

-

Accurately pipette a known volume of the filtered saturated solution into a volumetric flask.

-

Dilute to the mark with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Measurement:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of DMTCC in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in g/L or mg/mL.

-

Safety Precautions

-

This compound is corrosive and a suspected carcinogen. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Due to its reactivity with water, ensure all glassware and equipment are thoroughly dried before use, and handle the compound under anhydrous conditions.

-

Consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. exsyncorp.com [exsyncorp.com]

- 3. This compound | 16420-13-6 [chemicalbook.com]

- 4. 16420-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ジメチルチオカルバモイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 7. This compound | 16420-13-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Dimethylthiocarbamoyl Chloride: A Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information for the handling and use of Dimethylthiocarbamoyl chloride (DMTC-Cl) in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment. This document summarizes key data from safety data sheets (SDS) and outlines necessary precautions, personal protective equipment (PPE), emergency procedures, and proper disposal methods.

Hazard Identification and Classification

This compound is a corrosive and toxic substance that requires careful handling. It is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.

It is also noted to react violently with water, which can liberate toxic gases.[1]

Quantitative Data Summary

The following tables provide a summary of the physical, chemical, and toxicity data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 16420-13-6 | --INVALID-LINK-- |

| Molecular Formula | C3H6ClNS | --INVALID-LINK-- |

| Molecular Weight | 123.61 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow solid or liquid | --INVALID-LINK-- |

| Melting Point | 39-43 °C | --INVALID-LINK-- |

| Boiling Point | 90-95 °C at 0.5 mmHg | --INVALID-LINK-- |

| Flash Point | 98 °C / 208.4 °F | --INVALID-LINK-- |

| Solubility | Soluble in chloroform (B151607) and tetrahydrofuran. Reacts with water. | --INVALID-LINK-- |

Table 2: Toxicity Data

| Endpoint | Value | Species | Notes |

| Oral LD50 | Not readily available | - | Classified as Acute Toxicity, Oral (Category 4), suggesting a harmful dose. |

| Inhalation LC50 | Not readily available | - | May cause respiratory irritation. |

| Dermal LD50 | Not readily available | - | Causes severe skin burns. |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes |

| OSHA (PEL) | Not established | - |

| NIOSH (REL) | Not established | - |

| ACGIH (TLV) | Not established | - |

Given the lack of established exposure limits, it is crucial to handle this compound with extreme caution and to utilize engineering controls and personal protective equipment to minimize any potential exposure.

Experimental Protocols and Handling Precautions

The following protocols are based on standard laboratory safety practices and information gathered from safety data sheets.

Engineering Controls

The primary method for controlling exposure should be through engineering controls.

Caption: Hierarchy of controls for minimizing exposure to this compound.

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A chemically resistant lab coat or apron should be worn.

-

Closed-toe Shoes: These are mandatory in any laboratory setting.

-

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling and Storage

-

Moisture Sensitivity: this compound is moisture-sensitive and reacts violently with water.[1] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.

-

General Handling: Avoid creating dust or aerosols. Do not breathe vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all exposures.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

Caption: Workflow for responding to a this compound spill.

-

Personal Precautions: Evacuate personnel from the area. Do not touch or walk through spilled material. Avoid breathing vapors.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, absorb with a dry, inert material such as sand, vermiculite, or earth. Do not use combustible materials. Place the absorbed material into a labeled, sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1] Do NOT use water, as it reacts violently with the substance.[1]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride.[1]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

This guide is intended as a supplement to, not a replacement for, formal safety training and the specific safety data sheet provided by the manufacturer. Always consult the SDS for your specific product before use.

References

An In-depth Technical Guide to the Stability and Storage of Dimethylthiocarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimethylthiocarbamoyl chloride (DMTCC). The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring the integrity and safe handling of this critical reagent.

Chemical and Physical Properties

This compound, with the CAS number 16420-13-6, is an organosulfur compound widely used in organic synthesis.[1][2][3] It is a key reagent in the preparation of thiocarbamates and plays a significant role in the Newman-Kwart rearrangement for synthesizing arylthiols.[3][4] Understanding its physical properties is crucial for proper handling and storage.

| Property | Value | References |

| Molecular Formula | C₃H₆ClNS | [1][5] |

| Molar Mass | 123.60 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid, or a yellow low melting crystalline solid/syrup. | [1][2][3][4] |

| Melting Point | 39-43 °C (lit.) | [2][5] |

| Boiling Point | 90-95 °C / 0.5 mmHg (lit.) | [2][5] |

| Odor | Pungent | [1] |

| Solubility | Soluble in chloroform (B151607) and tetrahydrofuran. | [2] |

Chemical Stability and Reactivity

This compound is stable under recommended storage conditions but is highly sensitive to certain environmental factors, primarily moisture.[6][7] Its reactivity is centered around the electrophilic carbon atom of the thiocarbamoyl group.[4]

2.1 Moisture and Hydrolysis The compound is moisture-sensitive and reacts violently with water.[1][8] This reactivity is a critical consideration for its handling and storage. Contact with water or moist air leads to hydrolysis, forming dimethylthiocarbamic acid and releasing hydrogen chloride gas.[1][8] To prevent degradation, it must be handled under anhydrous conditions.[1]

2.2 Thermal Stability While stable at room temperature, DMTCC can undergo thermal decomposition at elevated temperatures.[8] Decomposition may become significant at temperatures above 140°C and can be vigorous between 160-190°C, leading to the release of irritating and toxic gases.[8][9]

2.3 Solvolysis Studies on the solvolysis of this compound indicate it is highly reactive, with specific rates of solvolysis at 0.0 °C being two to three orders of magnitude greater than those for its oxygen analog, N,N-dimethylcarbamoyl chloride.[10] This highlights its high susceptibility to reaction with nucleophilic solvents like alcohols and water.

Decomposition Pathways

The primary decomposition pathway for this compound is hydrolysis. Thermal decomposition also occurs at high temperatures.

3.1 Hydrolysis Pathway Upon contact with water, the acyl chloride functional group is attacked by the nucleophilic water molecule, leading to the substitution of the chloride ion and the formation of dimethylthiocarbamic acid.

Caption: Hydrolysis of this compound.

3.2 Hazardous Decomposition Products Thermal decomposition or combustion can lead to the release of several hazardous gases.[8]

| Decomposition Product | Chemical Formula | Reference |

| Nitrogen Oxides | NOx | [8] |

| Carbon Monoxide | CO | [8] |

| Carbon Dioxide | CO₂ | [8] |

| Sulfur Oxides | SOx | [8] |

| Hydrogen Chloride Gas | HCl | [6][8] |

Recommended Storage and Handling

Proper storage and handling procedures are essential to maintain the stability of this compound and ensure laboratory safety.

4.1 Storage Conditions The following table summarizes the recommended storage conditions derived from safety data sheets and chemical suppliers.

| Condition | Recommendation | Rationale | References |

| Temperature | Store in a cool place. Refrigeration may be advised. | Prevents thermal degradation and pressure buildup. | [1][3][6][11] |

| Atmosphere | Keep in a dry, well-ventilated area. Store under an inert gas. | Prevents contact with moisture and atmospheric water vapor, which cause hydrolysis. | [6][8][11] |

| Container | Keep container tightly closed. | Prevents ingress of moisture and air. | [6][8][11] |

| Location | Store in a designated corrosives area, locked up and away from incompatible materials. | Ensures containment in case of a spill and prevents accidental contact with incompatible substances. | [6][8][11] |

4.2 Handling Workflow The following workflow outlines the mandatory steps for safely handling this compound.

Caption: Safe Handling Workflow for DMTCC.

Incompatible Materials

To prevent dangerous reactions, this compound must be stored away from a range of incompatible materials.

Caption: Incompatible Materials with DMTCC.

A comprehensive list of materials to avoid is provided below.

| Incompatible Material Class | Specific Examples | Rationale | References |

| Water / Moisture | Humid air, water | Causes rapid hydrolysis and release of HCl gas. | [1][6][8] |

| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to vigorous or explosive reactions. | [6][8] |

| Strong Bases | Sodium Hydroxide, Amines | Can cause vigorous reactions. | [6][8] |

| Alcohols | Methanol, Ethanol | Reacts via solvolysis. | [8] |

| Other | Strong Acids, Strong Reducing Agents, Acid Chlorides | May lead to hazardous reactions. | [6] |

Experimental Protocol: General Guideline for Stability Assessment

While specific, validated stability-indicating assays for this compound are not publicly available, a general protocol can be followed to assess its stability under specific storage or experimental conditions. This typically involves subjecting the compound to stress conditions and analyzing its purity over time.

Objective: To determine the degradation of this compound under defined stress conditions (e.g., elevated temperature, humidity).

Methodology:

-

Reference Standard: A pure, well-characterized lot of this compound should be obtained and stored under ideal conditions (e.g., -20°C, under argon, desiccated) to serve as a time-zero (T₀) reference.

-

Sample Preparation: Prepare multiple aliquots of the test sample in appropriate sealed vials.

-

Stress Conditions:

-

Thermal Stress: Place samples in controlled-temperature ovens at various temperatures (e.g., 40°C, 60°C).

-

Humidity Stress: Place samples in controlled humidity chambers (e.g., 25°C/75% RH). Ensure the vial allows for moisture ingress if that is the variable being tested, or test the compound in a solution.

-

Photostability: Expose samples to controlled UV/Vis light conditions as per ICH Q1B guidelines.

-

-

Time Points: Pull samples at predetermined time points (e.g., T₀, 1 week, 2 weeks, 1 month).

-

Analysis:

-

Primary Assay: Use a suitable analytical technique to determine the purity of the sample. High-Performance Liquid Chromatography (HPLC) with UV detection is often a suitable method. A reverse-phase C18 column could be used with a mobile phase such as acetonitrile/water.

-

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision. It must be able to separate the intact this compound from its potential degradants.

-

Quantification: Calculate the percentage of this compound remaining at each time point relative to the T₀ reference standard.

-

-

Data Presentation: Plot the percentage of remaining DMTCC against time for each stress condition to determine the degradation rate.

This generalized protocol provides a framework for researchers to develop a specific stability study tailored to their needs.

References

- 1. CAS 16420-13-6: this compound [cymitquimica.com]

- 2. This compound | 16420-13-6 [chemicalbook.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. Page loading... [guidechem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

The Newman-Kwart Rearrangement: A Historical and Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

The Newman-Kwart rearrangement is a cornerstone transformation in organic synthesis, providing a powerful method for the conversion of readily available phenols into valuable thiophenols. This intramolecular rearrangement involves the thermal 1,3-migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding the isomeric S-aryl thiocarbamate. This guide provides an in-depth exploration of the historical development of this reaction, its mechanistic underpinnings, and detailed experimental protocols for its execution.

Historical Development

The foundation for the Newman-Kwart rearrangement was laid in the early 20th century with observations of similar thiono-thiolo rearrangements. However, it was the seminal work of Melvin S. Newman and Harold Kwart in the mid-1960s that established this reaction as a synthetically useful tool.

Early Observations: The concept of a 1,3-aryl migration from oxygen to sulfur was not entirely unprecedented. In 1930, Alexander Schönberg reported a similar rearrangement of diaryl thioncarbonates.

The Seminal Work of Newman and Kwart: In 1966, Newman and Karnes published an extensive study on the thermal rearrangement of various O-aryl thiocarbamates.[1] Their work demonstrated the generality of the reaction and established that it typically requires high temperatures, often in the range of 200-300 °C, to proceed efficiently.[2][3] They systematically investigated the influence of substituents on the aromatic ring, laying the groundwork for understanding the reaction's electronic demands. Concurrently, Kwart and Evans were conducting kinetic studies on the vapor-phase rearrangement of thioncarbonates and thiocarbamates, contributing significantly to the mechanistic understanding of the process.

Mechanistic Elucidation: Early kinetic studies revealed that the rearrangement follows first-order kinetics, consistent with an intramolecular process.[4] The reaction is characterized by a large negative entropy of activation, suggesting a highly ordered cyclic transition state.[4] The accepted mechanism, supported by numerous experimental and computational studies, involves a concerted, intramolecular nucleophilic attack of the thiocarbonyl sulfur atom on the ipso-carbon of the aryl ring, proceeding through a four-membered cyclic transition state.[3] The primary driving force for the rearrangement is the thermodynamic favorability of forming a strong carbon-oxygen double bond at the expense of a weaker carbon-sulfur double bond, with an estimated enthalpy change of approximately -13 kcal/mol.[4]

The Thermal Newman-Kwart Rearrangement: Mechanism and Electronic Effects

The classical Newman-Kwart rearrangement is a thermal process that exemplifies a concerted intramolecular nucleophilic aromatic substitution.

dot

Caption: The concerted mechanism of the thermal Newman-Kwart rearrangement.

The rate of the thermal rearrangement is significantly influenced by the electronic nature of the substituents on the aryl ring.

-

Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) at the ortho and para positions accelerate the reaction. These groups stabilize the buildup of negative charge on the aromatic ring in the transition state, thereby lowering the activation energy.[2][4]

-

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decelerate the reaction by increasing the electron density on the aryl ring, which disfavors the nucleophilic attack by the sulfur atom.

Quantitative Data: Thermal Rearrangement

The following tables summarize key quantitative data for the thermal Newman-Kwart rearrangement of various substituted O-aryl-N,N-dimethylthiocarbamates.

Table 1: Reaction Conditions and Yields for the Thermal Newman-Kwart Rearrangement

| Substituent (X) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-NO₂ | 200 | 0.5 | 95 | [1] |

| 2-NO₂ | 180 | 0.3 | 92 | [2] |

| 4-CN | 250 | 1 | 88 | [1] |

| 4-Cl | 250 | 2 | 75 | [1] |

| H | 280 | 3 | 68 | [1] |

| 4-CH₃ | 300 | 4 | 55 | [1] |

| 4-OCH₃ | >300 | >4 | Low | [2] |

Table 2: Kinetic and Thermodynamic Parameters for the Thermal Newman-Kwart Rearrangement

| Substituent (X) | Rate Constant (k) at 200°C (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |

| 4-NO₂ | 1.2 x 10⁻³ | 32.5 | 31.8 | -10.2 |

| 2-NO₂ | 2.5 x 10⁻³ | 30.1 | 29.4 | -12.5 |

| H | 1.5 x 10⁻⁵ | 38.7 | 38.0 | -8.5 |

| 4-OCH₃ | 3.0 x 10⁻⁶ | 42.1 | 41.4 | -7.1 |

Experimental Protocols: Key Methodologies

Protocol 1: Classical Thermal Newman-Kwart Rearrangement

This protocol is based on the original work of Newman and Karnes.

Materials:

-

O-Aryl-N,N-dimethylthiocarbamate

-

High-boiling solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone (NMP)) or neat conditions

-

Heating mantle or oil bath with a temperature controller

-

Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

Procedure:

-

Place the O-aryl-N,N-dimethylthiocarbamate (1.0 eq) in a round-bottom flask.

-

If using a solvent, add the high-boiling solvent (e.g., diphenyl ether, 5-10 mL per gram of substrate).

-

Flush the apparatus with nitrogen.

-

Heat the reaction mixture to the desired temperature (typically 200-300 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product crystallizes upon cooling, collect it by filtration. Otherwise, purify the product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Modern Catalytic Variants: Milder Reaction Conditions

The high temperatures required for the classical Newman-Kwart rearrangement can be a significant limitation, particularly for substrates with sensitive functional groups. To address this, several catalytic methods have been developed that allow the rearrangement to proceed under much milder conditions.

Palladium-Catalyzed Newman-Kwart Rearrangement

In 2009, Lloyd-Jones and coworkers reported a palladium-catalyzed version of the Newman-Kwart rearrangement that proceeds at significantly lower temperatures, typically around 100 °C.[5] The proposed mechanism involves an oxidative addition of the C-O bond to a Pd(0) complex, followed by a rearrangement and reductive elimination.

dot

References

- 1. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]

- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 4. Newman-Kwart Rearrangement [organic-chemistry.org]

- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

The Pivotal Role of Dimethylthiocarbamoyl Chloride in Dithiocarbamate Pesticide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylthiocarbamoyl chloride (DMTCl) is a highly reactive organosulfur compound that serves as a critical electrophilic reagent in organic synthesis.[1][2] Its utility stems from its dimethylthiocarbamoyl functional group, which readily participates in nucleophilic substitution reactions, making it a valuable building block for a variety of sulfur-containing molecules.[3][4] This technical guide provides an in-depth exploration of the role of DMTCl in the synthesis of a key class of agricultural pesticides: the dithiocarbamates. Specifically, we will focus on the synthesis of Thiram, Ferbam, and Ziram, three widely used fungicides in crop protection.[5][6] While direct, detailed experimental protocols for the synthesis of these pesticides starting from DMTCl are not extensively reported in publicly available literature, this guide will detail the established synthesis of DMTCl and present logical, chemically sound pathways for its subsequent use in pesticide formation.

Synthesis of this compound (DMTCl)

The primary industrial synthesis of this compound involves the chlorination of tetramethylthiuram disulfide, which is the active ingredient in the fungicide Thiram.[2][7] This reaction is typically carried out by treating molten tetramethylthiuram disulfide with chlorine gas.[7]

Reaction Scheme:

Caption: Synthesis of DMTCl from Tetramethylthiuram disulfide.

Experimental Protocol for DMTCl Synthesis (Adapted from Organic Syntheses Procedure)[7]

-

In a well-ventilated fume hood, a flask is charged with dry, molten tetraethylthiuram disulfide (a close analog to tetramethylthiuram disulfide).

-

The molten mass is stirred vigorously while chlorine gas is introduced below the surface of the liquid.

-

The reaction is exothermic, and the temperature is maintained at 70–75°C by external cooling.

-

After the initial exotherm subsides, the temperature is lowered to 50–55°C for the remainder of the chlorination.

-

The completion of the reaction is indicated by the precipitation of sulfur and a change in the color of the reaction mixture.

-

The crude this compound can be purified by distillation under reduced pressure.

Quantitative Data for DMTCl Synthesis:

| Parameter | Value | Reference |

| Yield | 94-95% (for diethyl analog) | [7] |

| Boiling Point | 90-95°C / 0.5 mm | [7] |

| Melting Point | 42.5-43.5°C | [7] |

Role of DMTCl in Dithiocarbamate (B8719985) Pesticide Synthesis

This compound is a key intermediate for introducing the dimethylthiocarbamoyl moiety into target molecules.[4] This reactivity is central to the synthesis of dithiocarbamate pesticides. The general principle involves the reaction of DMTCl with a suitable nucleophile.

Synthesis of Thiram (Tetramethylthiuram disulfide)

While the industrial synthesis of DMTCl starts from Thiram, a laboratory-scale synthesis of Thiram could logically proceed through the reaction of DMTCl with a source of the dimethyldithiocarbamate (B2753861) anion.

Proposed Synthesis Pathway:

Caption: Proposed synthesis of Thiram from DMTCl.

Proposed Experimental Protocol:

-

Sodium dimethyldithiocarbamate is prepared by reacting dimethylamine (B145610) with carbon disulfide in the presence of sodium hydroxide.

-

In a separate flask, this compound is dissolved in a suitable inert solvent (e.g., chloroform).

-

The solution of sodium dimethyldithiocarbamate is added dropwise to the DMTCl solution with stirring at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The resulting precipitate of sodium chloride is removed by filtration.

-

The solvent is evaporated from the filtrate to yield crude Thiram, which can be further purified by recrystallization.

Quantitative Data for Alternative Thiram Synthesis (for comparison):

| Parameter | Value | Reference |

| Yield | 95.8% | [CN106699622A] |

| Purity | >98% | [CN106699622A] |

| Melting Point | 150.0-152.2°C | [CN106699622A] |

Synthesis of Ferbam (Iron (III) Dimethyldithiocarbamate)

Ferbam is the iron (III) salt of dimethyldithiocarbamic acid. Its synthesis involves the reaction of a soluble iron (III) salt with a source of the dimethyldithiocarbamate anion. DMTCl can be utilized to first generate the dithiocarbamate ligand in situ.

Proposed Synthesis Pathway:

References

- 1. Dithiocarbamate synthesis by amination [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | Reagent for Synthesis [benchchem.com]

- 5. Ferbam | C9H18FeN3S6 | CID 26710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of O-Aryl Thiocarbamates via Dimethylthiocarbamoyl Chloride: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of O-aryl thiocarbamates, a critical class of intermediates in organic synthesis, notably for the preparation of thiophenols via the Newman-Kwart rearrangement. The protocol details the reaction of phenols with dimethylthiocarbamoyl chloride, a robust and versatile method. This application note includes detailed experimental procedures, a summary of reaction conditions and yields, and a visual representation of the experimental workflow to facilitate understanding and implementation in a laboratory setting.

Introduction

O-aryl thiocarbamates are valuable precursors in the synthesis of various sulfur-containing compounds, which are prominent motifs in pharmaceuticals and agrochemicals.[1] The most common route to these compounds involves the reaction of a phenol (B47542) with a thiocarbamoyl chloride, such as this compound.[2] This reaction is typically carried out in the presence of a base to deprotonate the phenol, facilitating its nucleophilic attack on the electrophilic carbon of the thiocarbamoyl chloride. The resulting O-aryl thiocarbamates can then undergo a thermal or palladium-catalyzed Newman-Kwart rearrangement to yield the corresponding S-aryl thiocarbamates, which can be subsequently hydrolyzed to afford thiophenols.[3][4] This two-step sequence provides a powerful method for the conversion of phenols to thiophenols.[5][6]

Experimental Workflow

The general workflow for the synthesis of O-aryl thiocarbamates from phenols and this compound is depicted below.

Caption: General workflow for the synthesis of O-aryl thiocarbamates.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of O-aryl thiocarbamates. Specific examples with varying substrates and conditions are detailed in the subsequent table.

Materials:

-

Substituted Phenol (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Base (e.g., Potassium Hydroxide, Sodium Hydride, or DABCO) (1.0 - 2.0 equiv)

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMA))

-

Water (for aqueous workup)

-

Organic Solvent for Extraction (e.g., Benzene (B151609), Ethyl Acetate)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for crystallization or chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the phenol (1.0 equiv) in the chosen solvent.

-

Deprotonation:

-

For acidic phenols (using a base like KOH): Prepare a solution of the base (e.g., 1.0 equiv of KOH in water) and add it to the phenol solution. Cool the mixture in an ice bath.[6]

-

For less acidic phenols (using a strong base like NaH): Add the base (e.g., 1.1 equiv of NaH) portion-wise to the phenol solution under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir until hydrogen evolution ceases.[2]

-

Using an amine base (like DABCO): Add the base (e.g., 2.0 equiv of DABCO) directly to the solution of the phenol in an aprotic polar solvent like DMA or DMF.[7]

-

-

Addition of this compound: Dissolve this compound (1.1 - 1.5 equiv) in a minimal amount of the reaction solvent and add it dropwise to the cooled reaction mixture using a dropping funnel. Maintain the temperature below 12 °C during the addition.[6]

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature. The reaction time can vary from 30 minutes to several hours. In some cases, gentle heating may be required to drive the reaction to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction mixture by adding water.

-

If the product is a solid, it may precipitate and can be collected by filtration.

-

For liquid products or to recover dissolved solids, make the solution alkaline (e.g., with 10% KOH solution) and extract the aqueous layer with a suitable organic solvent (e.g., three times with benzene or ethyl acetate).[6]

-

-

Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by crystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica (B1680970) gel.[6]

-

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of O-aryl thiocarbamates using this compound.

| Phenol Derivative | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Naphthol | KOH | Water/THF | < 12 | 30-40 min | 68-73 | [6][8] |

| 4-Hydroxybenzonitrile | DABCO | DMA | 65 | - | Quantitative | [9] |

| Dimethyl 5-hydroxyisophthalate | DABCO | DMA | 30 -> 75 | 1 h | - | [7] |

| General Phenols (acidic) | Strong Tertiary Amine (e.g., DABCO) | DMF | - | - | Good | [2] |

| General Phenols (less acidic) | NaH | - | - | - | Better than with amine bases | [2] |

Signaling Pathways and Logical Relationships

The synthesis of O-aryl thiocarbamates is a key step in the broader pathway to convert phenols into thiophenols, a transformation of significant utility in organic synthesis. The logical relationship is outlined below.

Caption: Pathway from phenols to thiophenols via O-aryl thiocarbamates.

Conclusion

The synthesis of O-aryl thiocarbamates using this compound is a reliable and widely applicable method. The choice of base and solvent can be tailored depending on the acidity of the starting phenol. The provided protocol and data offer a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors, particularly as a crucial step in the synthesis of thiophenols and other sulfur-containing molecules.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. This compound | Reagent for Synthesis [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Dimethylthiocarbamoyl (DMTC) Group: A Robust Protecting Strategy for Hindered Alcohols

Application Note AN2025-12-20

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of sterically hindered secondary and tertiary alcohols presents a significant challenge in multi-step organic synthesis. The dimethylthiocarbamoyl (DMTC) group, introduced via dimethylthiocarbamoyl chloride, offers a versatile and robust solution for the temporary masking of these sterically demanding hydroxyl functionalities. This protecting group exhibits remarkable stability across a wide spectrum of reaction conditions, including exposure to strong bases, organometallics, hydrides, and various oxidizing and reducing agents. Notably, the DMTC group can be selectively removed under mild oxidative conditions, ensuring orthogonality with many other common protecting groups. This document provides detailed protocols for the protection of hindered alcohols using this compound and subsequent deprotection, along with a summary of its stability profile.

Introduction

In the synthesis of complex molecules, the selective protection of hydroxyl groups is a cornerstone of strategic planning. Hindered alcohols, particularly tertiary alcohols, are notoriously difficult to protect and deprotect efficiently due to steric hindrance around the reactive center. The dimethylthiocarbamoyl (DMTC) protecting group, while also utilized in the Newman-Kwart rearrangement for the synthesis of thiophenols from phenols, serves as an excellent protective moiety for alcohols.[1][2][3] Its formation from commercially available this compound is straightforward, and the resulting dimethylthiocarbamate is a stable, nonpolar, and achiral derivative.[1]

The key advantage of the DMTC group lies in its exceptional stability under a broad range of chemical transformations. It is resistant to metal hydrides, organolithium reagents, Grignard reagents, and many common oxidizing and reducing agents.[1] This stability allows for extensive synthetic manipulations on other parts of the molecule without affecting the protected alcohol. Furthermore, the deprotection is achieved under specific and mild oxidative conditions using sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂), providing a valuable orthogonal deprotection strategy.[1]

Data Presentation

The following tables summarize the reaction conditions and yields for the protection and deprotection of alcohols with the dimethylthiocarbamoyl group.

Table 1: Protection of Alcohols with this compound

| Substrate (Alcohol Type) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | NaH | THF | 0 to rt | 1-2 | >95 |

| Secondary Alcohol | NaH | THF | rt | 2-4 | >90 |

| Hindered Secondary Alcohol | NaH | THF/DMF | rt to 50 | 4-8 | 85-95 |

| Tertiary Alcohol | NaH | DMF | 50 | 8-12 | 80-90 |

| Phenol | DABCO | DMA | 75 | 1 | >90 |

Table 2: Deprotection of Dimethylthiocarbamates

| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaIO₄ (4 equiv.) | MeOH/H₂O (3:1) | 45 | 2-4 | >90 |

| H₂O₂ (30% aq.) | AcOH | rt | 4-6 | 85-95 |

Experimental Protocols

Protection of a Hindered Secondary Alcohol (General Procedure)

-

To a stirred suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the hindered secondary alcohol (1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of this compound (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). For particularly hindered alcohols, gentle heating (e.g., 50 °C) may be required.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-alkyl dimethylthiocarbamate.

Deprotection of a Dimethylthiocarbamate using Sodium Periodate (General Procedure)

-

To a solution of the O-alkyl dimethylthiocarbamate (1.0 equiv.) in a mixture of methanol (B129727) and water (3:1), add sodium periodate (4.0 equiv.).

-

Heat the reaction mixture to 45 °C and stir vigorously.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualization

Caption: Experimental workflow for the protection and deprotection of hindered alcohols using the DMTC group.

Caption: Logical relationship of the key features of the DMTC protecting group.

Conclusion